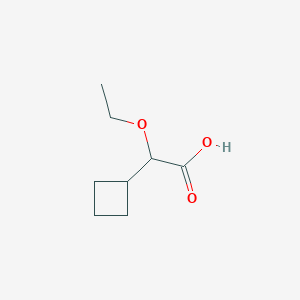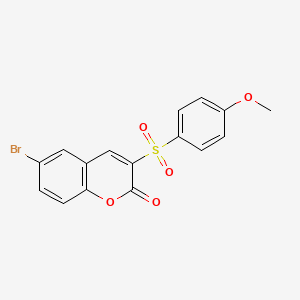![molecular formula C13H22BrNO2 B2361467 Tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate CAS No. 2580202-47-5](/img/structure/B2361467.png)
Tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate is a useful research compound. Its molecular formula is C13H22BrNO2 and its molecular weight is 304.228. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivatives
Spirocyclopropanated Analogues Synthesis : Tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate was used in synthesizing spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid, highlighting its role in developing new insecticidal compounds (Brackmann et al., 2005).
Crystal Structure Studies : A study on tert-butyl carbamate derivatives investigated their crystalline structures, emphasizing the significance of such compounds in understanding molecular interactions and crystallography (Baillargeon et al., 2017).
Intermediate in Organic Synthesis : Tert-butyl carbamate compounds have been used as intermediates in various organic syntheses, such as the preparation of hexahydroindolinones, demonstrating their versatility in synthetic organic chemistry (Padwa et al., 2003).
Chemical Reactions and Properties
Reaction Studies : Research on spiro[3.3]alkyl and spiro[3.3]alkylmethyl radicals included studies on tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate, providing insights into the behavior of these radicals under various conditions (Roberts et al., 1986).
Electrophilic Reactions : The compound's ability to undergo metalation and react with electrophiles was explored in a study involving tert-butyl carbamate derivatives, shedding light on its reactivity and potential applications in synthetic routes (Sieburth et al., 1996).
Cyclization Reactions : Base-promoted heterocyclization of this compound derivatives was investigated, highlighting the compound's role in creating novel bicyclic structures (Gómez-Sánchez et al., 2007).
Material Science and Electronics
- Donor-Acceptor Polymers : A study on benzimidazole derivatives, including tert-butyl spiro[benzo[d]imidazole-2,1′-cyclohexane], explored their use as acceptor units in donor-acceptor-donor type polymers, relevant in material science and electronics (Ozelcaglayan et al., 2012).
Properties
IUPAC Name |
tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BrNO2/c1-12(2,3)17-11(16)15-10-7-9(8-14)13(10)5-4-6-13/h9-10H,4-8H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKNRGAFCHHIJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C12CCC2)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,2-dimethoxyethyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2361386.png)
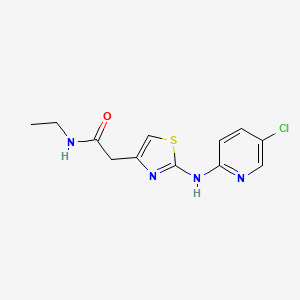

![2-(4-methoxyphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2361391.png)
![3'-(Trifluoromethyl)-1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole]](/img/structure/B2361392.png)
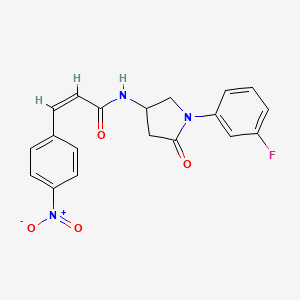
![N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2361396.png)
![N-[2-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-1H-isoquinolin-5-yl]acetamide](/img/structure/B2361398.png)
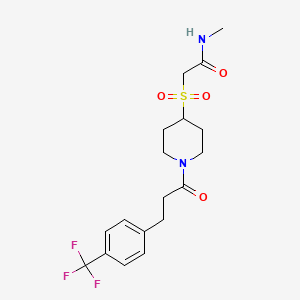
![N-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]acetamide](/img/structure/B2361400.png)
